AKR1C3-IN-1

Description

Properties

IUPAC Name |

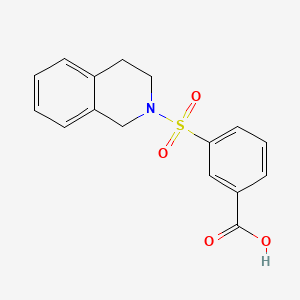

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVIUMKHTXKKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351900 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327092-81-9 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of AKR1C3 Inhibition in Androgen Biosynthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens.[1] It plays a pivotal role in the conversion of weaker androgens to more active forms, such as the conversion of androstenedione (A⁴dione) to testosterone.[1][2] Elevated expression of AKR1C3 is implicated in the progression of several hormone-dependent cancers, most notably castration-resistant prostate cancer (CRPC), by fueling intratumoral androgen synthesis.[3][4] Consequently, the inhibition of AKR1C3 has emerged as a promising therapeutic strategy to disrupt androgen signaling in these malignancies.[1] This technical guide provides an in-depth overview of the role of AKR1C3 in androgen biosynthesis and the impact of its inhibition, using a representative potent and selective inhibitor, herein referred to as AKR1C3-IN-1, as a model.

AKR1C3 in Androgen Biosynthesis Pathways

AKR1C3 is a key enzyme that participates in multiple pathways of androgen synthesis, including the canonical, alternative, and backdoor pathways.[5] Its primary role is the reduction of 17-ketosteroids to their corresponding 17β-hydroxysteroids.[6]

Canonical Pathway: AKR1C3 catalyzes the conversion of androstenedione to testosterone.[5] Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase.

Alternative Pathway: In this pathway, androstenedione is first converted to 5α-androstanedione, which is then reduced by AKR1C3 to DHT.[5]

Backdoor Pathway: This pathway involves the conversion of androsterone to 5α-androstane-3α,17β-diol, a reaction also catalyzed by AKR1C3.[5]

The central role of AKR1C3 in these pathways makes it a critical node for androgen production, particularly in the context of CRPC where tumor cells adapt to low circulating androgen levels by upregulating local steroidogenesis.[7]

Figure 1: Simplified overview of key androgen biosynthesis pathways highlighting the central role of AKR1C3 and its inhibition by AKR1C3-IN-1.

Quantitative Data for Representative AKR1C3 Inhibitors

The development of potent and selective AKR1C3 inhibitors is a key focus of research. The following table summarizes the in vitro potency of representative AKR1C3 inhibitors.

| Inhibitor | IC50 (nM) for AKR1C3 | Selectivity over AKR1C2 | Reference |

| 5r | 51 | >1216-fold | [3] |

| PTUPB | ~65 | Not specified | [8] |

| Indomethacin Analogue 1 | 300 | >90-fold | [1] |

| Indomethacin Analogue 2 | 940 | >90-fold | [1] |

| Flufenamic acid | 8630 | Non-selective | [1] |

Experimental Protocols

AKR1C3 Enzymatic Activity Assay (In Vitro)

This protocol is a generalized method for determining the inhibitory activity of compounds against recombinant human AKR1C3.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., AKR1C3-IN-1) against AKR1C3.

Principle: The enzymatic activity of AKR1C3 is measured by monitoring the NADPH-dependent reduction of a substrate. The rate of NADPH oxidation is followed by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH

-

Substrate (e.g., 4-androstene-3,17-dione)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compound (AKR1C3-IN-1) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound to create a range of concentrations.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding the AKR1C3 enzyme.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at a constant temperature (e.g., 37°C).

-

The initial reaction velocity is calculated from the linear portion of the absorbance curve.

-

The percent inhibition is calculated relative to a vehicle control (DMSO without inhibitor).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: A generalized workflow for determining the in vitro inhibitory potency of a compound against the AKR1C3 enzyme.

Cell-Based Androgen Production Assay

This protocol outlines a method to assess the effect of an AKR1C3 inhibitor on androgen synthesis in a cellular context.

Objective: To measure the ability of a test compound to inhibit the conversion of an androgen precursor to a potent androgen in a relevant cell line.

Principle: Prostate cancer cells that overexpress AKR1C3 are incubated with a labeled or unlabeled androgen precursor. The production of downstream androgens is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Prostate cancer cell line with high AKR1C3 expression (e.g., 22Rv1, LNCaP-AKR1C3)

-

Cell culture medium and supplements

-

Androgen precursor (e.g., androstenedione)

-

Test compound (AKR1C3-IN-1)

-

LC-MS system for steroid analysis

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Add the androgen precursor to the cell culture medium.

-

Incubate for a specified period to allow for steroid metabolism.

-

Collect the cell culture supernatant and/or cell lysates.

-

Extract the steroids from the collected samples.

-

Analyze the levels of the precursor and the product androgens (e.g., testosterone, DHT) using a validated LC-MS method.

-

The inhibition of androgen production is calculated by comparing the amount of product in treated versus untreated cells.

Conclusion

AKR1C3 is a validated therapeutic target for the treatment of hormone-dependent malignancies, particularly castration-resistant prostate cancer. Its central role in the synthesis of potent androgens makes it a critical driver of tumor growth in these diseases. The development of potent and selective inhibitors of AKR1C3, such as the conceptual AKR1C3-IN-1, represents a promising avenue for therapeutic intervention. The methodologies outlined in this guide provide a framework for the preclinical evaluation of such inhibitors, paving the way for their potential clinical development. Continued research into the structural and functional aspects of AKR1C3 and its inhibitors will be crucial for designing next-generation therapies to overcome resistance to current hormonal treatments.

References

- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

AKR1C3-IN-1 and the Regulation of Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a critical enzyme in the biosynthesis of androgens and the metabolism of prostaglandins.[1][2][3] Its role in converting prostaglandin H2 (PGH2) to the pro-proliferative prostaglandin F2α (PGF2α) and prostaglandin D2 (PGD2) to 9α,11β-PGF2 makes it a key player in cellular signaling pathways that drive cell growth and inflammation.[2][3][4] Crucially, by shunting PGD2 towards PGF2α synthesis, AKR1C3 prevents the spontaneous formation of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a potent anti-proliferative and pro-differentiative ligand for the peroxisome proliferator-activated receptor γ (PPARγ).[2][3] This dual function of promoting proliferative pathways while inhibiting anti-proliferative ones has implicated AKR1C3 in the pathology of various diseases, most notably hormone-dependent cancers such as prostate and breast cancer, as well as hematological malignancies.[2][5]

This technical guide focuses on AKR1C3-IN-1, a potent and selective inhibitor of AKR1C3, and its role in the regulation of prostaglandin metabolism. We will delve into its inhibitory activity, the experimental protocols used to characterize its effects, and the signaling pathways it modulates.

Data Presentation: Quantitative Inhibitory Activity of AKR1C3-IN-1 and Other Inhibitors

The potency and selectivity of AKR1C3 inhibitors are critical parameters for their development as therapeutic agents. AKR1C3-IN-1 has demonstrated high potency against its target enzyme.[1][6][7] The following tables summarize the quantitative data for AKR1C3-IN-1 and other notable AKR1C3 inhibitors for comparative analysis.

| Inhibitor | Target | IC50 (nM) | Reference |

| AKR1C3-IN-1 | AKR1C3 | 13 | [1][6][7] |

| Indomethacin | AKR1C3 | ~100 | [8] |

| Baccharin | AKR1C3 | ~110 | [5][8] |

| Flufenamic Acid | AKR1C3 | ~51 | [9] |

| Compound 1o (N-PA analog) | AKR1C3 | 38 | [9] |

| S19-1035 | AKR1C3 | 3.04 | [10] |

Table 1: Potency of Various Inhibitors against AKR1C3. This table highlights the half-maximal inhibitory concentration (IC50) of AKR1C3-IN-1 in comparison to other known inhibitors.

| Inhibitor | Selectivity (Fold difference in IC50 or Ki) | Reference |

| Indomethacin | >300-fold selective for AKR1C3 over AKR1C2 | [8] |

| Baccharin | ~500-fold selective for AKR1C3 over AKR1C2 | [8] |

| Compound 26 | ~1000-fold selective for AKR1C3 over AKR1C2 | [11] |

| S19-1035 | >3289-fold selective for AKR1C3 over other isoforms | [10] |

Table 2: Selectivity Profile of AKR1C3 Inhibitors. This table showcases the selectivity of various inhibitors for AKR1C3 over other closely related AKR1C isoforms. High selectivity is crucial to avoid off-target effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of AKR1C3-IN-1 on prostaglandin metabolism and cellular processes.

AKR1C3 Enzyme Inhibition Assay

This assay determines the in vitro potency of an inhibitor against purified AKR1C3 enzyme.

-

Materials:

-

Recombinant human AKR1C3 protein

-

NADPH (cofactor)

-

Substrate: Prostaglandin D2 (PGD2) or a surrogate substrate like 9,10-phenanthrenequinone (PQ)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

AKR1C3-IN-1 (or other inhibitors) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH (final concentration ~100 µM), and recombinant AKR1C3 enzyme (concentration determined empirically for optimal signal).

-

Add varying concentrations of AKR1C3-IN-1 (typically in a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO only).

-

Add the reaction mixture to the wells containing the inhibitor.

-

Initiate the reaction by adding the substrate (PGD2 or PQ) to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic read). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Prostaglandin Quantification in Cell Culture

This protocol describes the measurement of prostaglandin levels (e.g., PGF2α and PGD2) in cell culture supernatants following treatment with an AKR1C3 inhibitor.

-

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Materials:

-

Cells expressing AKR1C3 (e.g., cancer cell lines)

-

Cell culture medium and supplements

-

AKR1C3-IN-1

-

Commercial PGF2α or PGD2 ELISA kit

-

Microplate reader

-

-

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of AKR1C3-IN-1 for a specified time (e.g., 24 hours). Include a vehicle control.

-

If necessary, stimulate the cells with a precursor like arachidonic acid to induce prostaglandin production.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and a prostaglandin-enzyme conjugate to an antibody-coated plate, followed by substrate addition and colorimetric detection.

-

Quantify the prostaglandin concentration by comparing the sample absorbance to a standard curve.

-

-

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Materials:

-

Cell culture supernatant (as prepared above)

-

Internal standards (e.g., deuterated PGF2α and PGD2)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

-

-

Procedure:

-

Spike the cell culture supernatant with internal standards.

-

Perform solid-phase extraction to purify and concentrate the prostaglandins.

-

Reconstitute the dried extract in an appropriate solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate the prostaglandins using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the prostaglandins using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of each prostaglandin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

-

Cell Proliferation Assay

This assay evaluates the effect of AKR1C3 inhibition on the proliferation of cancer cells.

-

Materials:

-

Cancer cell line known to express AKR1C3

-

Cell culture medium and supplements

-

AKR1C3-IN-1

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

-

-

Procedure:

-

Seed cells at a low density in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of AKR1C3-IN-1. Include a vehicle control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability or proliferation relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the inhibitor concentration.

-

Western Blot Analysis of Downstream Signaling Pathways

This protocol is used to assess the impact of AKR1C3 inhibition on the activation of key downstream signaling proteins.

-

Materials:

-

Cells treated with AKR1C3-IN-1 (as in the proliferation assay)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-PPARγ)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation or expression levels. Normalize to a loading control (e.g., β-actin or GAPDH).

-

Mandatory Visualizations

Signaling Pathways

Caption: Prostaglandin metabolism pathway regulated by AKR1C3 and the inhibitory effect of AKR1C3-IN-1.

Experimental Workflows

Caption: A logical workflow for characterizing the activity of AKR1C3-IN-1.

Conclusion

AKR1C3-IN-1 is a valuable tool for investigating the role of AKR1C3 in prostaglandin metabolism and its associated signaling pathways. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant AKR1C3 activity. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further explore the biological effects of AKR1C3 inhibition and to advance the development of next-generation therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labshake.com [labshake.com]

- 8. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

AKR1C3-IN-1: A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding and selectivity profile of AKR1C3-IN-1, a potent inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to AKR1C3

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1][2] It catalyzes the conversion of weaker steroid precursors to more active forms, such as the conversion of androstenedione to testosterone.[3][4] AKR1C3 is overexpressed in a variety of cancers, including castrate-resistant prostate cancer (CRPC) and breast cancer, where it contributes to hormone-driven tumor growth and resistance to therapy.[2][3][5][6][7] The enzyme is also involved in the metabolism of prostaglandins, further implicating it in cancer cell proliferation and survival.[3][8][9][10][11] Consequently, AKR1C3 has emerged as a significant therapeutic target for the development of novel anti-cancer agents.[2][3][6][7]

Target Binding Profile of AKR1C3-IN-1

AKR1C3-IN-1 has been identified as a highly potent inhibitor of the AKR1C3 enzyme. The primary quantitative measure of its binding affinity is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) |

| AKR1C3-IN-1 | AKR1C3 | 13 |

| Data sourced from Selleck Chemicals.[12] |

Selectivity Profile

Selective inhibition of AKR1C3 is crucial for therapeutic applications, as off-target inhibition of other closely related aldo-keto reductase isoforms, such as AKR1C1 and AKR1C2, can lead to undesirable side effects.[3][5][8] AKR1C1 and AKR1C2 are involved in the catabolism of 5α-dihydrotestosterone (DHT), and their inhibition would be counterproductive in the treatment of prostate cancer.[3][5]

| Compound | AKR1C1 (IC50/Ki) | AKR1C2 (IC50/Ki) | AKR1C3 (IC50/Ki) | AKR1C4 (Inhibition %) | Selectivity for AKR1C3 |

| Compound 26 | >300 µM (inh) | ~300 µM (IC50) | 0.28 µM (IC50) | >300 µM (inh) | ~1000-fold over AKR1C2 |

| Compound 28 | 12 µM (Ki) | 7 µM (Ki) | 0.4 µM (Ki) | >100 µM (inh) | 17-fold over AKR1C2, 30-fold over AKR1C1 |

| 2'-hydroxyflavone | 6 µM (IC50) | >30 µM (IC50) | 0.3 µM (IC50) | - | 20-fold over AKR1C1, >100-fold over AKR1C2 |

| Indomethacin Analogue 1 | - | >90 µM (IC50) | 0.30 µM (IC50) | - | >90-fold over AKR1C2 |

| Data compiled from multiple sources.[6][8][13] |

Experimental Protocols

The determination of target binding and selectivity of AKR1C3 inhibitors involves a series of biochemical and cell-based assays.

Recombinant Protein Expression and Purification

-

Objective: To produce pure, active AKR1C3 enzyme for in vitro assays.

-

Protocol:

-

The human AKR1C3 gene is cloned into an expression vector (e.g., pET vectors) with a purification tag (e.g., His-tag).

-

The vector is transformed into a suitable expression host, typically E. coli (e.g., BL21(DE3) strain).

-

Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

-

Cells are harvested by centrifugation and lysed.

-

The recombinant AKR1C3 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

-

In Vitro Enzyme Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of AKR1C3 by 50%.

-

Protocol:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains a buffer (e.g., phosphate buffer, pH 7.4), the cofactor NADPH, the purified AKR1C3 enzyme, and a substrate. A common substrate is S-tetralol.[1]

-

The inhibitor (e.g., AKR1C3-IN-1) is added at various concentrations.

-

The reaction is initiated by the addition of the substrate.

-

The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response curve).

-

Cellular Assays for Target Engagement and Efficacy

-

Objective: To assess the ability of the inhibitor to block AKR1C3 activity within a cellular context and to evaluate its effect on cancer cell proliferation.

-

Protocol:

-

Cell Lines: Prostate cancer cell lines that overexpress AKR1C3 (e.g., 22Rv1, LNCaP-AKR1C3) are commonly used.[14][15]

-

Testosterone Production Assay:

-

Cells are treated with a precursor steroid, such as androstenedione (A'dione).[4]

-

The cells are also treated with various concentrations of the AKR1C3 inhibitor.

-

After a defined incubation period, the concentration of testosterone produced and secreted into the cell culture medium is measured using an ELISA kit.[16]

-

A reduction in testosterone levels in the presence of the inhibitor indicates target engagement.

-

-

Cell Proliferation Assay:

-

Cells are seeded in 96-well plates and treated with the inhibitor at various concentrations.

-

Cell viability or proliferation is assessed after a period of incubation (e.g., 72 hours) using a standard assay such as the MTT assay, CCK-8 assay, or by direct cell counting.[14]

-

The IC50 for cell growth inhibition can then be calculated.

-

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Caption: AKR1C3 signaling and inhibition.

Caption: AKR1C3 inhibitor characterization workflow.

References

- 1. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 7. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

Downstream Effects of AKR1C3 Inhibition by AKR1C3-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of AKR1C3 in Disease Pathogenesis

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) or prostaglandin F synthase, is a critical enzyme implicated in the progression of various diseases, most notably hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) and breast cancer.[1][2] AKR1C3 catalyzes the conversion of weak androgens and estrogens to their more potent forms, testosterone and 17β-estradiol, respectively, thereby fueling hormone receptor signaling pathways that drive tumor growth.[1][3][4] Additionally, AKR1C3 is involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α), a signaling molecule that can promote cell proliferation.[5][6][7][8]

Given its central role in these proliferative pathways, AKR1C3 has emerged as a promising therapeutic target. Inhibition of AKR1C3 offers a strategy to disrupt these pathological processes. This technical guide focuses on the downstream effects of AKR1C3 inhibition, with a specific focus on the potent inhibitor AKR1C3-IN-1 and its analogs.

AKR1C3-IN-1: A Potent and Selective Inhibitor

AKR1C3-IN-1 is a highly potent inhibitor of AKR1C3 with a reported IC50 of 13 nM.[9] While extensive quantitative data for AKR1C3-IN-1 is not widely available in the public domain, this guide will utilize data from closely related and well-characterized selective AKR1C3 inhibitors, such as KV-37, to illustrate the downstream consequences of potent AKR1C3 inhibition. KV-37 is a cinnamic acid derivative with high selectivity for AKR1C3 (IC50 = 66 nM) over other AKR1C isoforms.[1] It is crucial to note that while the specific quantitative effects may vary between inhibitors, the general downstream biological consequences are expected to be similar due to the shared mechanism of action.

Downstream Effects of AKR1C3 Inhibition

The inhibition of AKR1C3 by compounds like AKR1C3-IN-1 and its analogs triggers a cascade of downstream effects, primarily impacting steroid hormone synthesis, prostaglandin metabolism, and cellular signaling pathways, which in turn affect cell fate in terms of proliferation and survival.

Modulation of Steroid Hormone Synthesis and Signaling

A primary and well-documented downstream effect of AKR1C3 inhibition is the disruption of androgen and estrogen synthesis.

-

Reduction of Potent Androgens: In prostate cancer cells, AKR1C3 is a key enzyme in the conversion of androstenedione (AD) to testosterone (T).[3][4] Inhibition of AKR1C3 leads to a significant decrease in intracellular testosterone and dihydrotestosterone (DHT) levels.[2] This reduction in potent androgens subsequently diminishes the activation of the androgen receptor (AR), a key driver of prostate cancer growth.[10]

-

Impact on Estrogen Synthesis: In breast cancer, AKR1C3 contributes to the local production of 17β-estradiol from estrone.[1] Inhibition of AKR1C3 is therefore expected to reduce the levels of this potent estrogen, thereby attenuating estrogen receptor (ER) signaling.

Table 1: Quantitative Effects of the AKR1C3 Inhibitor KV-37 on Prostate Cancer Cell Viability

| Cell Line | Treatment | Concentration (µM) | % Cell Viability | Citation |

| 22Rv1 | KV-37 | 1 | ~80% | |

| 22Rv1 | KV-37 | 10 | ~50% | |

| LNCaP1C3 | KV-37 | 1 | ~75% | |

| LNCaP1C3 | KV-37 | 10 | ~40% |

Alteration of Prostaglandin Metabolism

AKR1C3 plays a crucial role in prostaglandin metabolism by converting PGD2 to 11β-PGF2α.[5][6][7][8][11] This conversion has significant downstream consequences:

-

Inhibition of Pro--proliferative Signaling: 11β-PGF2α is a ligand for the prostaglandin F receptor (FP), which, upon activation, can stimulate pro-proliferative signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11] By blocking the production of 11β-PGF2α, AKR1C3 inhibitors can attenuate this pro-growth signaling.

-

Promotion of Anti-proliferative Pathways: In the absence of AKR1C3 activity, PGD2 can be non-enzymatically converted to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). 15d-PGJ2 is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor whose activation is associated with cell differentiation and anti-proliferative effects.[11]

Impact on Cellular Signaling Pathways

The modulation of steroid hormones and prostaglandins by AKR1C3 inhibitors leads to downstream changes in key cellular signaling pathways.

Cellular Outcomes: Inhibition of Proliferation and Induction of Apoptosis

The culmination of these molecular changes is a significant impact on cancer cell viability.

-

Decreased Cell Proliferation: By reducing the levels of pro-proliferative androgens and prostaglandins, and by promoting anti-proliferative signaling through PPARγ, AKR1C3 inhibitors effectively suppress the proliferation of cancer cells.

-

Induction of Apoptosis: The disruption of survival signals, particularly through the AR pathway, can lead to the induction of programmed cell death, or apoptosis.[10] Combination therapy of the AKR1C3 inhibitor KV-37 with the anti-androgen enzalutamide has been shown to synergistically induce apoptosis in prostate cancer cells.

Table 2: Induction of Apoptosis by the AKR1C3 Inhibitor KV-37 in Combination with Enzalutamide in 22Rv1 Prostate Cancer Cells

| Treatment | Concentration | % Apoptotic Cells (Annexin V positive) | Citation |

| Control | - | ~5% | |

| Enzalutamide | 10 µM | ~15% | |

| KV-37 | 10 µM | ~20% | |

| KV-37 + Enzalutamide | 10 µM each | ~45% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of AKR1C3 inhibition.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of an AKR1C3 inhibitor on the viability and proliferation of adherent cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., 22Rv1, LNCaP)

-

Complete cell culture medium

-

AKR1C3 inhibitor (e.g., AKR1C3-IN-1, KV-37) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the AKR1C3 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with an AKR1C3 inhibitor using flow cytometry.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

AKR1C3 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the AKR1C3 inhibitor and/or other compounds for the desired time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot for Protein Expression

This protocol is for detecting changes in the expression of proteins in key signaling pathways following treatment with an AKR1C3 inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKR1C3, anti-AR, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the AKR1C3 inhibitor for the desired time, then lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

Measurement of Steroid Hormones by LC-MS/MS

This protocol provides a general workflow for the quantification of steroid hormones like testosterone from cell culture media or cell lysates.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Internal standards (e.g., deuterated testosterone)

-

Solvents for extraction (e.g., methyl tert-butyl ether) and mobile phase (e.g., methanol, water, formic acid)

-

Solid-phase extraction (SPE) cartridges (optional)

Procedure:

-

Collect cell culture media or prepare cell lysates from cells treated with the AKR1C3 inhibitor.

-

Add an internal standard to each sample.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the steroid hormones.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the hormones using a C18 column with a suitable gradient of mobile phase.

-

Detect and quantify the hormones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of each hormone based on the peak area ratio to the internal standard and a standard curve.

Measurement of Prostaglandins by EIA

This protocol describes the quantification of prostaglandins like PGD2 and PGF2α using a competitive Enzyme Immunoassay (EIA).

Materials:

-

Prostaglandin EIA kit (specific for the prostaglandin of interest)

-

96-well plate pre-coated with a capture antibody

-

Prostaglandin standards

-

Prostaglandin-HRP conjugate

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Collect cell culture supernatants from treated cells.

-

Add standards and samples to the wells of the pre-coated plate.

-

Add the prostaglandin-HRP conjugate to each well.

-

Incubate the plate according to the kit instructions to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to develop the color.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of the prostaglandin in the samples by comparing their absorbance to the standard curve. The concentration is inversely proportional to the signal.

Conclusion

Inhibition of AKR1C3 with potent and selective inhibitors like AKR1C3-IN-1 represents a promising therapeutic strategy for a variety of diseases, particularly hormone-dependent cancers. The downstream effects of AKR1C3 inhibition are multifaceted, leading to a reduction in potent steroid hormones, a favorable shift in prostaglandin metabolism, and the attenuation of pro-proliferative signaling pathways. These molecular changes culminate in the suppression of cancer cell growth and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the downstream consequences of AKR1C3 inhibition in various disease models. Continued research in this area is crucial for the development of novel therapeutics targeting this important enzyme.

References

- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactome | PGD2 is reduced to 11-epi-PGF2a by AKRIC3 [reactome.org]

AKR1C3 Inhibition: A Technical Guide to Its Impact on Hormone-Dependent Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in the biosynthesis of potent androgens and estrogens.[1][2][3] By catalyzing the conversion of weak steroid hormones to their more active counterparts, AKR1C3 plays a crucial role in the progression of hormone-dependent cancers, such as prostate and breast cancer.[2][3] Its overexpression is frequently correlated with tumor aggressiveness, therapeutic resistance, and poor patient prognosis.[2] Consequently, AKR1C3 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the impact of AKR1C3 inhibition on hormone-dependent cancer progression, focusing on quantitative data, experimental protocols, and key signaling pathways. For the purpose of this guide, "AKR1C3-IN-1" will be used as a representative term for a potent and selective inhibitor of AKR1C3, with data compiled from studies on various such inhibitors.

Data Presentation: Efficacy of AKR1C3 Inhibition

The following tables summarize the quantitative data on the in vitro efficacy of representative AKR1C3 inhibitors in hormone-dependent cancer cell lines.

Table 1: Inhibitory Potency of Selected AKR1C3 Inhibitors

| Inhibitor | Target | IC50 Value | Cell Line | Cancer Type | Reference |

| Indomethacin | AKR1C3 | 8.5 µM | Recombinant | - | [2] |

| SN33638 | AKR1C3 | 13 nM | Recombinant | - | [4] |

| Compound 4 | AKR1C3 | 0.049 µM (Kᵢ) | Recombinant | - | [5] |

| Baccharin | AKR1C3 | 110 nM | Recombinant | - | [6] |

| Flufenamic acid | AKR1C3 | 8.63 µM | Recombinant | - | [2] |

| Compound 1o | AKR1C3 | 38 nM | Recombinant | - | [7] |

| Compound 7 | AKR1C3 | ~14 µM | Recombinant | - | [8] |

Table 2: Effects of AKR1C3 Inhibition on Cancer Cell Proliferation

| Inhibitor | Concentration | Cell Line | Cancer Type | Proliferation Inhibition | Reference |

| Compound 4 | 14.27 µM (IC50) | 22RV1 | Prostate Cancer | 50% | [5] |

| Indomethacin | 20 µM | DU145 (AKR1C3-overexpressing) | Prostate Cancer | Sensitizes to radiation | [9][10] |

| SN33638 | 10 µM | LAPC4 (AKR1C3-overexpressing) | Prostate Cancer | Significant inhibition of androstenedione-stimulated proliferation | [11] |

| Baccharin | 30 µM | MCF-7 | Breast Cancer | Inhibited reduction of farnesal | [6] |

Table 3: Impact of AKR1C3 Inhibition on Steroid Hormone Levels

| Inhibitor | Cell Line | Cancer Type | Effect on Hormone Levels | Reference |

| Indomethacin | LNCaP-AKR1C3 | Prostate Cancer | Blocked testosterone production | [7] |

| SN33638 | HCT116 (AKR1C3-overexpressing) | Colon Cancer | 74.2% inhibition of testosterone production | [11] |

| SN33638 | 22RV1 | Prostate Cancer | 50.8% inhibition of testosterone production | [11] |

| AKR1C3 Knockdown | LNCaP | Prostate Cancer | Decreased DHT synthesis | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of AKR1C3 inhibitors.

AKR1C3 Enzymatic Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption.

-

Reagents and Materials:

-

Purified recombinant human AKR1C3 enzyme.

-

NADPH solution (cofactor).

-

Substrate solution (e.g., 9,10-phenanthrenequinone [PQ] or S-tetralol).[8]

-

AKR1C3 inhibitor (e.g., AKR1C3-IN-1).

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the reaction buffer, purified AKR1C3 enzyme, and the AKR1C3 inhibitor at various concentrations.

-

Include control wells with no inhibitor (100% activity) and no enzyme (0% activity).[8]

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time.

-

Initiate the reaction by adding the substrate (e.g., PQ) and NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[8]

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT or CCK-8)

This protocol assesses the effect of an AKR1C3 inhibitor on the viability and proliferation of cancer cells.

-

Reagents and Materials:

-

Hormone-dependent cancer cell line (e.g., LNCaP, MCF-7, 22RV1).

-

Complete cell culture medium.

-

AKR1C3 inhibitor (AKR1C3-IN-1).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.

-

Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer).

-

96-well cell culture plate.

-

Microplate reader.

-

-

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the AKR1C3 inhibitor. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.

-

For the CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation inhibition.

-

Western Blot Analysis for Protein Expression

This protocol is used to determine the expression levels of AKR1C3 and downstream signaling proteins.

-

Reagents and Materials:

-

Cancer cell lysates.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-AKR1C3, anti-phospho-Akt, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Prepare protein lysates from treated and untreated cancer cells.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AKR1C3's function and its inhibition is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: AKR1C3 signaling in hormone-dependent cancer.

Caption: Workflow for AKR1C3 inhibitor evaluation.

Caption: AKR1C3's role in steroidogenesis.

Conclusion

The inhibition of AKR1C3 presents a compelling strategy for the treatment of hormone-dependent cancers. By blocking the production of potent androgens and estrogens within the tumor microenvironment, AKR1C3 inhibitors can effectively attenuate the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop novel AKR1C3-targeted therapies. The continued exploration of potent and selective AKR1C3 inhibitors holds significant promise for improving the outcomes of patients with hormone-dependent malignancies.

References

- 1. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. itmat.upenn.edu [itmat.upenn.edu]

- 8. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of AKR1C3-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of AKR1C3-IN-1, a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a critical enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC), through its role in androgen biosynthesis and prostaglandin metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and drug development efforts targeting AKR1C3.

Discovery and Rationale

AKR1C3-IN-1, chemically identified as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, was discovered through a high-throughput screening campaign designed to identify novel, potent, and selective inhibitors of AKR1C3.[1] The rationale for targeting AKR1C3 stems from its overexpression in CRPC, where it contributes to the intratumoral production of androgens like testosterone and dihydrotestosterone (DHT), which drive tumor growth and resistance to androgen deprivation therapies.[2][3][4] Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, leading to the production of proliferative signaling molecules.[2] Therefore, inhibiting AKR1C3 presents a promising therapeutic strategy to overcome resistance and suppress tumor progression in hormone-dependent cancers.

Quantitative Data Summary

The preclinical evaluation of AKR1C3-IN-1 and its analogs has generated significant quantitative data regarding their potency, selectivity, and cellular activity. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Potency of AKR1C3-IN-1 and Analogs against AKR1C Isoforms

| Compound | AKR1C3 IC50 (nM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity for AKR1C3 vs. AKR1C2 |

| AKR1C3-IN-1 | 13 | 20.3 | >30 | >2300-fold |

| Analog 5r | 51 | - | >62000 | >1216-fold |

Data compiled from multiple sources. The IC50 values represent the half-maximal inhibitory concentration.

Table 2: Cellular Activity of AKR1C3-IN-1

| Assay Type | Cell Line | Endpoint | IC50 (µM) |

| Inhibition of PR-104A conversion | HCT116 | Formation of hydroxylamine metabolite | 0.027 |

This table summarizes the potency of AKR1C3-IN-1 in a cellular context, demonstrating its ability to engage and inhibit the target enzyme within a biological system.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of AKR1C3-IN-1.

In Vitro AKR1C3 Inhibition Assay

This spectrophotometric assay is designed to measure the inhibition of recombinant human AKR1C3 enzymatic activity.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Substrate: 9,10-phenanthrenequinone (PQ)

-

Test compounds (e.g., AKR1C3-IN-1) dissolved in DMSO

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations.

-

Add the recombinant AKR1C3 enzyme to each well and incubate for a pre-determined period at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate (PQ).

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular AKR1C3 Activity Assay

This assay measures the ability of a compound to inhibit AKR1C3 activity within a cellular environment.

Materials:

-

Human colorectal carcinoma HCT116 cells overexpressing AKR1C3

-

PR-104A (a prodrug activated by AKR1C3)

-

Test compounds (e.g., AKR1C3-IN-1)

-

Cell culture medium and supplements

-

Spectrophotometer

Procedure:

-

Seed HCT116-AKR1C3 cells in a suitable multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Add the substrate, PR-104A, to the cells and incubate for a defined period (e.g., 2 hours).

-

Measure the formation of the hydroxylamine metabolite of PR-104A using a spectrophotometric method.

-

Calculate the percentage of inhibition of PR-104A conversion at each concentration of the test compound.

-

Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Tumor Xenograft Efficacy Study

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of an AKR1C3 inhibitor prodrug in a mouse xenograft model of prostate cancer.

Materials:

-

Male immunodeficient mice (e.g., SCID)

-

22Rv1 human prostate cancer cells

-

Prodrug of an AKR1C3 inhibitor (e.g., compound 4r, a methyl ester of a potent AKR1C3 inhibitor)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant 22Rv1 cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the AKR1C3 inhibitor prodrug or vehicle control to the respective groups, typically via oral gavage, at a specified dose and schedule.

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological examination).

-

Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor. A recent study demonstrated that a prodrug of a potent AKR1C3 inhibitor led to a dose-dependent reduction in tumor volume in a 22Rv1 prostate cancer xenograft model.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: AKR1C3-mediated androgen synthesis pathway in prostate cancer.

Caption: AKR1C3 role in prostaglandin signaling and its inhibition.

Caption: Preclinical discovery and evaluation workflow for AKR1C3-IN-1.

Conclusion

AKR1C3-IN-1 is a highly potent and selective inhibitor of AKR1C3, demonstrating significant promise in preclinical studies. Its discovery and characterization provide a valuable chemical tool for further investigating the role of AKR1C3 in cancer biology. The development of prodrug strategies to improve its pharmacokinetic properties has shown success in vivo, paving the way for potential clinical development. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the foundational data and methodologies that underpin the therapeutic potential of targeting AKR1C3.

References

- 1. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of AKR1C3-IN-1 in Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapy. A key enzyme implicated in this resistance mechanism is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), which facilitates the intratumoral synthesis of potent androgens like testosterone and dihydrotestosterone (DHT).[1][2][3] This whitepaper provides a comprehensive technical overview of the role of AKR1C3 in CRPC and the therapeutic potential of its inhibition by AKR1C3-IN-1. We delve into the molecular mechanisms of AKR1C3, the impact of its inhibition on cancer cell biology, and detailed experimental protocols for studying this critical therapeutic target.

Introduction to AKR1C3 in Prostate Cancer

Prostate cancer is an androgen-dependent malignancy, and androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease.[4] However, most patients eventually progress to CRPC, a lethal form of the disease characterized by renewed AR activity.[1] One of the primary mechanisms underlying this progression is the upregulation of intratumoral steroidogenesis, allowing cancer cells to produce their own androgens.[5]

AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), has emerged as a pivotal enzyme in this process.[1][2] It catalyzes the conversion of weaker androgen precursors, such as androstenedione (AD) and dehydroepiandrosterone (DHEA), into the potent AR ligands testosterone and DHT.[1][2][3] Notably, AKR1C3 expression is significantly elevated in metastatic and castration-resistant prostate tumors compared to primary, hormone-sensitive cancer.[1][6] This upregulation is considered an adaptive response to the low-androgen environment created by ADT.[1]

Beyond its enzymatic function, AKR1C3 has been shown to act as a coactivator of the androgen receptor, further amplifying AR signaling and promoting cancer cell growth and survival.[7] This dual role makes AKR1C3 a highly attractive therapeutic target for overcoming resistance to current CRPC therapies.

AKR1C3-IN-1: A Potent Inhibitor of AKR1C3

AKR1C3-IN-1 is a potent and selective inhibitor of the AKR1C3 enzyme.[8] Its primary mechanism of action is the direct inhibition of the enzymatic activity of AKR1C3, thereby blocking the synthesis of testosterone and DHT within prostate cancer cells.

Mechanism of Action

By binding to the active site of AKR1C3, AKR1C3-IN-1 prevents the reduction of 17-ketosteroids to their active 17β-hydroxy forms. This leads to a decrease in the intratumoral concentrations of testosterone and DHT, thereby reducing the ligand-dependent activation of the androgen receptor. The expected downstream effects include the downregulation of AR target genes, such as prostate-specific antigen (PSA), and the inhibition of androgen-driven cell proliferation.[2]

dot

Caption: Mechanism of action of AKR1C3-IN-1 in CRPC.

Quantitative Data on AKR1C3 Inhibition

The following tables summarize key quantitative data related to the inhibition of AKR1C3 and its effects on CRPC cells. While specific data for AKR1C3-IN-1 is highlighted, data from other well-characterized AKR1C3 inhibitors are also included to provide a broader context.

Table 1: In Vitro Efficacy of AKR1C3 Inhibitors

| Inhibitor | IC50 (AKR1C3) | Cell Line | Effect on Proliferation | Reference |

| AKR1C3-IN-1 | 13 nM | Not Specified | Not Specified | [8] |

| Indomethacin | 8.5 µM | DuCaP | Inhibition of DHEA-induced growth | [9][10] |

| SN33638 | Low nM | LAPC4 (AKR1C3-overexpressing), 22RV1 | Partial inhibition | [7] |

| MF-15 | Not Specified | 22Rv1 | Inhibition | [11] |

Table 2: Effects of AKR1C3 Inhibition on Androgen Signaling

| Inhibitor | Cell Line | Effect on Androgen Levels | Effect on PSA Expression | Reference |

| Indomethacin | VCaP xenograft | Decrease in Testosterone and DHT | Blocked AD-induced expression | [1] |

| shRNA knockdown of AKR1C3 | VCaP | - | Reduction in R1881-induced expression | [2] |

| SN33638 | LAPC4 (AKR1C3-overexpressing), 22RV1 | Partial inhibition of testosterone formation | Partial inhibition | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of AKR1C3 and the efficacy of its inhibitors in CRPC.

dot

Caption: Experimental workflow for evaluating AKR1C3 inhibitors.

AKR1C3 Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3.

-

Principle: The assay monitors the oxidation of NADPH to NADP+ at 340 nm, which is coupled to the reduction of a substrate by AKR1C3.

-

Reagents:

-

Purified recombinant human AKR1C3 protein

-

NADPH

-

Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 6.5)

-

Test inhibitor (e.g., AKR1C3-IN-1)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the test inhibitor at various concentrations.

-

Add the AKR1C3 enzyme to the mixture and incubate for a short period.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Viability Assay (MTT/WST-8)

This assay assesses the effect of AKR1C3 inhibition on the proliferation and viability of CRPC cells.

-

Principle: Tetrazolium salts (MTT or WST-8) are reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

-

Reagents:

-

CRPC cell lines (e.g., 22Rv1, VCaP, LNCaP)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., AKR1C3-IN-1)

-

MTT or WST-8 reagent

-

Solubilization solution (for MTT)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 48-72 hours).

-

Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as AKR1C3, AR, and PSA.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Reagents:

-

CRPC cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AKR1C3, anti-AR, anti-PSA)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes, such as those regulated by the androgen receptor.

-

Principle: The amount of a specific mRNA is quantified by reverse transcribing it to cDNA, followed by amplification with gene-specific primers in the presence of a fluorescent dye.

-

Reagents:

-

Total RNA extracted from CRPC cells

-

Reverse transcriptase and dNTPs

-

Gene-specific primers for target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., ACTB, GAPDH)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

-

Procedure:

-

Isolate total RNA from cells and assess its quality and quantity.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.

-

Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of AKR1C3 inhibitors in a living organism.

-

Principle: Human CRPC cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

CRPC cell line (e.g., 22Rv1, VCaP)

-

Test inhibitor (e.g., AKR1C3-IN-1) formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant CRPC cells subcutaneously into the flanks of the mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control according to a predetermined schedule and dose.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry, androgen measurement).

-

Signaling Pathways and Logical Relationships

The inhibition of AKR1C3 by AKR1C3-IN-1 has significant implications for multiple signaling pathways in CRPC.

dot

Caption: Downstream effects of AKR1C3 inhibition on AR signaling.

Inhibition of AKR1C3 by AKR1C3-IN-1 directly impacts the androgen synthesis pathway, leading to a reduction in potent androgens. This, in turn, attenuates the activation of the androgen receptor and the transcription of its target genes, ultimately inhibiting CRPC cell proliferation and potentially overcoming resistance to other AR-targeted therapies. Furthermore, there is evidence suggesting that AKR1C3 may also influence other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are also critical for cancer cell growth and survival.[13][14]

Conclusion

AKR1C3 is a critical driver of castration-resistant prostate cancer through its dual roles in intratumoral androgen synthesis and androgen receptor coactivation. The potent and selective inhibitor AKR1C3-IN-1 represents a promising therapeutic agent for the treatment of CRPC. By blocking the production of potent androgens within the tumor microenvironment, AKR1C3-IN-1 can effectively suppress the androgen receptor signaling that fuels the growth and survival of CRPC cells. The experimental protocols and data presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of AKR1C3-IN-1 and other inhibitors of this important therapeutic target. Continued research in this area holds the potential to deliver novel and effective treatments for patients with advanced prostate cancer.

References

- 1. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]